

Synthetic Applications of Dirhodium(II) Catalysis: Application Notes and Protocols

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Compound of Interest

Compound Name: *Dirhodium trisulphite*

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Dirhodium(II) catalysis has emerged as a powerful and versatile tool in modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and stereoselectivity. The unique reactivity of dirhodium(II) carbenoids, generated from the catalytic decomposition of diazo compounds, facilitates a wide array of transformations including cyclopropanation, carbon-hydrogen (C-H) bond insertion, ylide formation and subsequent rearrangements, and X-H insertion reactions. These methods have found broad application in natural product synthesis and the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for key synthetic transformations catalyzed by dirhodium(II) complexes. The information is intended to serve as a practical guide for researchers in academic and industrial settings.

Cyclopropanation Reactions

Dirhodium(II)-catalyzed cyclopropanation of alkenes with diazo compounds is a cornerstone of dirhodium(II) chemistry, providing a highly efficient route to substituted cyclopropanes. Chiral dirhodium(II) catalysts have been developed that afford excellent levels of enantioselectivity, making this methodology particularly valuable for the synthesis of chiral building blocks.

Data Presentation: Enantioselective Cyclopropanation of Styrene Derivatives

Entry	Diazo Compo und	Alkene	Catalyst (mol%)	Solvent	Yield (%)	ee (%)	Referen ce
1	Ethyl diazoacetate	Styrene	Rh ₂ (S-DOSP) ₄ (1)	Pentane	87	87	[1]
2	Methyl phenyldiazoacetate	Styrene	Rh ₂ (R-DOSP) ₄ (1)	CH ₂ Cl ₂	>95	98	[2]
3	Methyl 4-bromophenyldiazoacetate	Styrene	Rh ₂ (R-DOSP) ₄ (1)	CH ₂ Cl ₂	94	98	[2]
4	Methyl 2-methoxyphenyldiazoacetate	Styrene	Rh ₂ (S-PTAD) ₄ (1)	CH ₂ Cl ₂	85	94	[2]
5	Trichloroethyl phenyldiazoacetate	Styrene	Rh ₂ (R-BPCP) ₄ (0.5)	CH ₂ Cl ₂	74	98	[1]

Experimental Protocol: General Procedure for Asymmetric Cyclopropanation

A solution of the chiral dirhodium(II) catalyst (0.005-0.01 mmol, 0.5-1.0 mol%) and the alkene (2.5 mmol, 5.0 equiv.) in a suitable solvent (e.g., pentane or CH₂Cl₂, 3 mL) is prepared in a round-bottom flask equipped with a magnetic stir bar. The flask is cooled to the desired temperature (e.g., room temperature to -40 °C). A solution of the diazoacetate (0.5 mmol, 1.0 equiv.) in the same solvent (3-5 mL) is then added dropwise to the reaction mixture over a

period of 30-60 minutes using a syringe pump. The reaction is stirred for an additional hour after the addition is complete. The solvent is removed under reduced pressure, and the crude residue is purified by silica gel column chromatography to afford the desired cyclopropane product.[1]



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Caption: Experimental workflow for dirhodium(II)-catalyzed cyclopropanation.

Carbon-Hydrogen (C-H) Insertion Reactions

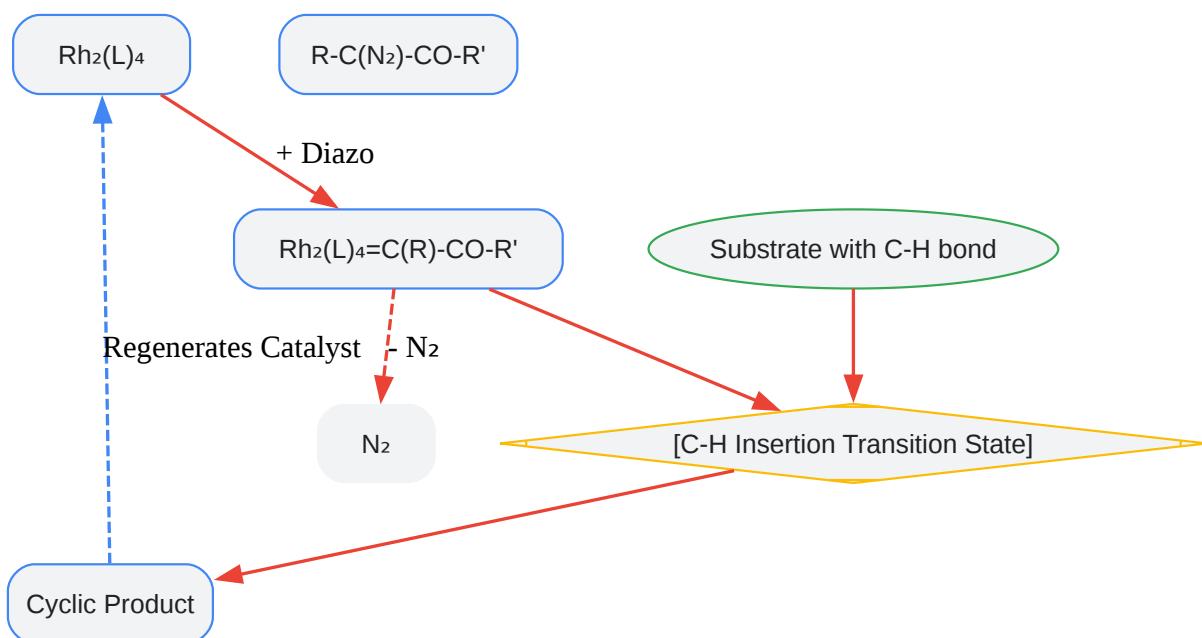
Intramolecular C-H insertion reactions catalyzed by dirhodium(II) complexes provide a powerful strategy for the synthesis of cyclic compounds, particularly lactones and lactams, from readily available acyclic precursors. This transformation proceeds via the formation of a rhodium carbenoid that inserts into an unactivated C-H bond, forming a new C-C bond and a ring system.

Data Presentation: Intramolecular C-H Insertion of Diazoacetamides

Entry	Diazoacetamide Substrate	Catalyst (mol%)	Solvent	Product	Yield (%)	ee (%)	Reference
1	N-Benzyl-N-tert-butyl diazoacetamide	Rh ₂ (OAc) ₄ (1)	CO ₂ (70 bar)	1-Benzyl-4,4-dimethylazetidin-2-one	>97	N/A	[3]
2	N-(4-Methoxybenzyl)-N-phenethyl diazoacetamide	Rh ₂ (S-PTTL) ₄ (1)	CO ₂ (70 bar)	(S)-1-(4-Methoxybenzyl)-4-phenylpyrrolidin-2-one	>97	65	[3]
3	Methyl 2-diazo-3-oxo-5-(p-tolyl)pentanoate	Rh ₂ (S-PTTL) ₄ (1)	CH ₂ Cl ₂	Methyl (S)-2-oxo-5-(p-tolyl)tetrahydrofuran-3-carboxylate	95	97	[4]
4	2-Azido-N-benzyl-N-(cyclohexylmethyl)acetamide	Rh ₂ (esp) ₂ (1)	Benzene	1-Benzyl-4-spirocyclohexylazetidin-2-one	86	N/A	[4]

Experimental Protocol: Intramolecular C-H Insertion in Supercritical CO₂

A high-pressure reaction cell (e.g., 3.5 mL) is charged with the diazoacetamide (0.173 mmol) and the dirhodium(II) catalyst (1 mol%). The cell is placed in a constant temperature water bath (e.g., 30 °C). Carbon dioxide is introduced into the cell using a screw injector pump to a pressure of 70 bar. The reaction mixture is stirred for 24 hours. After the reaction is complete, the system is depressurized. The product can be purified by filtration through a pad of alumina or silica gel.[3][5]



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Caption: Catalytic cycle of intramolecular C-H insertion.

Ylide Formation and Subsequent Reactions

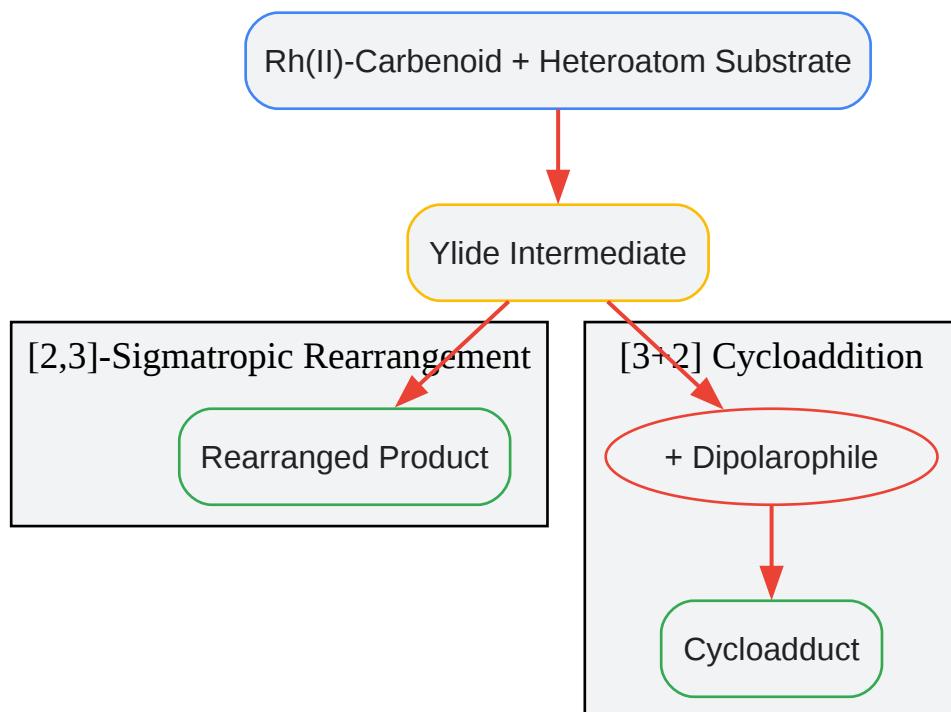
Dirhodium(II) carbenoids readily react with heteroatom-containing compounds to form ylides. These reactive intermediates can undergo a variety of subsequent transformations, including[4][6]-sigmatropic rearrangements and [3+2] cycloadditions, to generate highly functionalized products.

Data Presentation: Enantioselective[4][6]-Sigmatropic Rearrangement and [3+2] Cycloaddition

Entry	Reaction Type	Diazo Compound	Ylide Precursor	Catalyst (mol%)	Solvent	Product	Yield (%)	ee (%)	Reference
1	[4][6]-Sigmatropic Rearrangement	Methyl phenyldiazoacetate	2-Methyl-3-buten-2-ol	Rh ₂ (S-DOSP) ₄ (1)	Hexane	Methyl 2-hydroxy-2,3,3-trimethyl-4-pentenoate	85	98	[7]
2	[3+2] Cycloaddition	2-Diazo-5,5-dimethylcyclohexane-1,3-dione	Phenylacetylene	Rh ₂ (S-TCPTT) ₄ (1)	CH ₂ Cl ₂	3,3,7-Trimethyl-2-phenyl-2,3,5,6-tetrahydrobenzofuran-4-one	94	99	[1]
3	Doyle-Kirmse Reaction	Vinyldiazoacetate	Allyl sulfide	Rh ₂ (OAc) ₄ (1)	CH ₂ Cl ₂	Dihomoallylic sulfide	80-90	N/A	[8]

Experimental Protocol: Tandem Ylide Formation/[4][6]- Sigmatropic Rearrangement

To a solution of the dirhodium(II) catalyst (0.01 mmol, 1 mol%) and the allylic alcohol (0.5 mmol, 5 equiv) in an appropriate solvent (e.g., hexane, 2 mL) at room temperature is added a solution of the diazoacetate (0.1 mmol, 1 equiv) in the same solvent (1 mL) via syringe pump over 1 hour. The reaction mixture is stirred for an additional 30 minutes upon completion of the addition. The solvent is then removed in *vacuo*, and the residue is purified by flash chromatography on silica gel to afford the rearranged product.^[7]

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Caption: Pathways of dirhodium(II)-generated ylides.

X-H Insertion Reactions (X = Si, O)

Dirhodium(II) catalysts are also highly effective for promoting the insertion of carbenoids into Si-H and O-H bonds. These reactions provide direct and atom-economical methods for the formation of C-Si and C-O bonds, respectively. Enantioselective versions of these transformations have been developed, enabling the synthesis of chiral organosilanes and ethers.

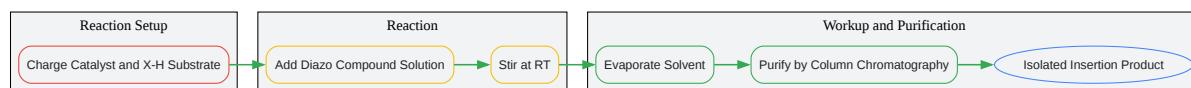
Data Presentation: Enantioselective Si-H and O-H Insertion Reactions

Entry	Reaction Type	Diazo Compound	X-H Substrate	Catalyst (mol%)	Solvent	Yield (%)	ee (%)	Reference
1	Si-H Insertion	Methyl phenyldiazoacetate	Triethylsilane	$\text{Rh}_2(\text{S-PTTL})_4$ (1)	CH_2Cl_2	85	92	[9]
2	Si-H Insertion	(4-Bromophenyl)phenyldiazomethane	Diphenylsilane	$\text{Rh}_2(\text{S-TCPTL})_4$ (1)	Toluene	91	93:7 er	[9]
3	O-H Insertion	Ethyl diazoacetate	Methanol	$\text{Rh}_2(\text{OAc})_4$ (1)	Methanol	>95		

| N/A | [2] | | 4 | O-H Insertion | Methyl phenyldiazoacetate | Water | Rh₂(S-DOSP)₄ (1) | CH₂Cl₂/H₂O | 80 | 85 | [2] |

Experimental Protocol: Enantioselective Si-H Insertion

In a glovebox, a vial is charged with the chiral dirhodium(II) catalyst (0.01 mmol, 1 mol%) and the silane (0.5 mmol, 1 equiv). The vial is sealed and removed from the glovebox. A solution of the diazo compound (0.55 mmol, 1.1 equiv) in a dry solvent (e.g., toluene, 1 mL) is added via syringe pump over 1 hour at room temperature. The reaction is stirred for an additional 2 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the desired organosilane.[9]



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Caption: General workflow for dirhodium(II)-catalyzed X-H insertion.

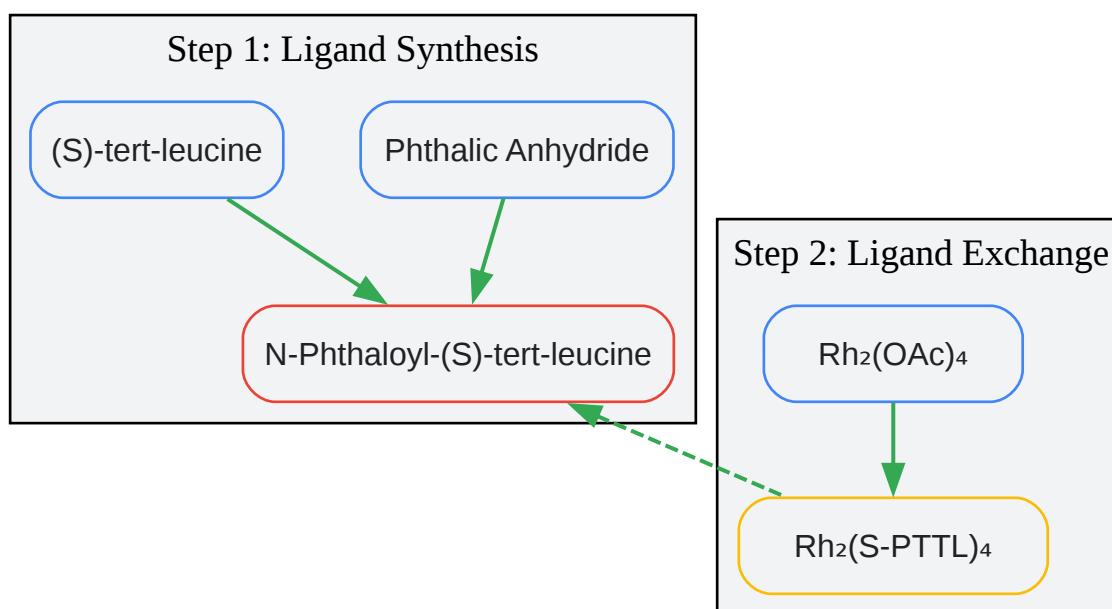
Synthesis of Chiral Dirhodium(II) Catalysts

The development of chiral dirhodium(II) catalysts has been pivotal to the advancement of asymmetric catalysis. A variety of ligands, often derived from amino acids, have been employed to create a chiral environment around the rhodium centers.

Experimental Protocol: Synthesis of Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate], Rh₂(S-PTTL)₄

- Step 1: N-Phthaloylation of (S)-tert-leucine. A mixture of (S)-tert-leucine (1.0 equiv), phthalic anhydride (1.0 equiv), and triethylamine (0.1 equiv) in toluene is heated to reflux for 30 minutes, with azeotropic removal of water. After cooling, the solvent is removed, and the crude N-phthaloyl-(S)-tert-leucine is purified by recrystallization.[5][10]

- Step 2: Ligand Exchange. A mixture of dirhodium(II) tetraacetate (1.0 equiv) and N-phthaloyl-(S)-tert-leucine (4.4 equiv) in chlorobenzene is heated at reflux for 24 hours under an argon atmosphere. The acetic acid formed is removed by azeotropic distillation. The reaction mixture is cooled, and the solvent is evaporated. The crude product is purified by chromatography on basic alumina to afford $\text{Rh}_2(\text{S-PTTL})_4$ as a green solid.[5][10]



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Caption: Synthesis of a chiral dirhodium(II) catalyst.

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